molecular formula C25H17F3O4S B608664 LSZ-102 CAS No. 2135600-76-7

LSZ-102

Katalognummer: B608664
CAS-Nummer: 2135600-76-7
Molekulargewicht: 470.5 g/mol
InChI-Schlüssel: SJXNPGGVGZXKKI-NYYWCZLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Contextualization of Selective Estrogen Receptor Degraders (SERDs) in Endocrine Therapy for Cancer

Estrogen receptor alpha (ERα) plays a critical role in the development and progression of a significant proportion of breast cancers, accounting for approximately 74% of diagnoses. nih.govduke.eduresearchgate.net Endocrine therapies are a cornerstone in the treatment of ER-positive (ER+) breast cancer, aiming to disrupt the signaling pathway driven by estrogen receptors. frontiersin.orgaacrjournals.orgnih.gov These therapies include several classes of drugs with distinct mechanisms of action. Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen (B1202), function by competitively inhibiting the binding of estrogen to the ER, thereby blocking its effects. frontiersin.orgnih.govmdpi.com Aromatase Inhibitors (AIs), including anastrozole, letrozole, and exemestane, work by suppressing the production of estrogen. frontiersin.orgnih.gov

Selective Estrogen Receptor Degraders (SERDs) represent another important class of endocrine therapy. SERDs selectively bind to the estrogen receptor, inducing a conformational change that not only antagonizes ER function but also leads to its degradation via the proteasome pathway. aacrjournals.orgmdpi.comwikipedia.org This degradation results in the downregulation of ER levels within cancer cells, effectively inhibiting estrogen signaling and suppressing tumor growth. wikipedia.org Fulvestrant (B1683766) is a well-established, approved SERD that is administered via intramuscular injection and is used in the treatment of ER-positive breast cancer, particularly in cases that have progressed following other endocrine therapies like SERMs or AIs. nih.govduke.eduresearchgate.netfrontiersin.orgaacrjournals.orgwikipedia.org While effective, the efficacy of fulvestrant can be limited by its physicochemical properties and the need for intramuscular administration, which can restrict clinical dosing. nih.govduke.edunih.gov The clinical success of fulvestrant has spurred the development of next-generation SERDs, including orally bioavailable compounds, to potentially overcome some of these limitations and achieve more complete ER degradation and enhanced clinical activity, particularly against tumors with ESR1 mutations. wikipedia.orgnih.govscienceopen.com

Rationale for the Preclinical and Clinical Investigation of LSZ-102 in Estrogen Receptor-Positive Malignancies

Despite the effectiveness of existing endocrine therapies, both intrinsic and acquired resistance remain significant challenges in the treatment of ER-positive breast cancer. aacrjournals.orgnih.gov Mechanisms of resistance can include estrogen-independent ER activity driven by mutations in the ESR1 gene, as well as dysregulation of alternative proliferation pathways such as the cyclin D–cyclin-dependent kinase 4/6 (CDK4/6)–retinoblastoma protein pathway and the PI3K—AKT—mTOR pathway. nih.gov The emergence of ESR1 mutations has been shown to confer resistance to current endocrine therapies like fulvestrant. aacrjournals.orgconference-correspondent.com

This compound is an investigational, potent, orally bioavailable selective estrogen receptor degrader that was developed with the aim of addressing some of the limitations of existing SERDs, such as the need for intramuscular injection with fulvestrant and potential for resistance in the context of ESR1 mutations. nih.govduke.edumdpi.comnih.govmedchemexpress.com Preclinical studies demonstrated that this compound inhibits estrogen receptor gene transcription, induces receptor degradation, and blocks ER-dependent cell growth. aacrjournals.orgresearchgate.net It has been shown to be a potent ERα binder and a full transcriptional antagonist, inducing significant degradation of ERα and robust inhibition of cell proliferation in ER-positive cell lines like MCF-7. medchemexpress.com Preclinical models also indicated that this compound possesses single-agent activity against ESR1-mutant models and exhibits synergistic activity when combined with inhibitors of key resistance pathways, such as the CDK4/6 inhibitor ribociclib (B560063) and the PI3Kα-specific inhibitor alpelisib (B612111). nih.govonclive.comaacrjournals.org

The rationale for the preclinical and clinical investigation of this compound in ER-positive malignancies stems from the need for improved oral SERDs that can potentially achieve higher systemic exposures and more complete ER degradation compared to fulvestrant, thereby enhancing efficacy and overcoming mechanisms of resistance, including those mediated by ESR1 mutations. nih.govonclive.com this compound's oral bioavailability and preclinical activity profile supported its advancement into clinical trials for the treatment of ERα-positive breast cancer. nih.govduke.edumedchemexpress.com A Phase I/Ib open-label study (NCT02734615) was initiated to evaluate this compound as a single agent and in combination with ribociclib or alpelisib in patients with advanced or metastatic ER-positive breast cancer who had progressed after endocrine therapy. mdpi.comnih.govonclive.comaacrjournals.orgmycancergenome.orgnih.govascopost.com

Detailed research findings from the Phase I/Ib study (NCT02734615) provided insights into the activity of this compound. In the single-agent arm (Arm A), preliminary evidence of antitumor activity was observed in heavily pretreated patients. aacrjournals.orgaacrjournals.org In combination arms, preliminary clinical activity was noted, particularly with ribociclib (Arm B). nih.govonclive.comaacrjournals.orgnih.govascopost.comunimi.itclinicaltrialsarena.com Objective response rates and clinical benefit rates were reported for the different treatment arms. nih.govnih.gov

Treatment ArmObjective Response Rate (95% CI)Clinical Benefit Rate (95% CI)
Arm A (this compound alone)1.3% (0.0–7.0)7.8% (2.9–16.2)
Arm B (this compound + Ribociclib)16.9% (9.3–27.1)35.1% (24.5–46.8)
Arm C (this compound + Alpelisib)7.0% (1.5–19.1)20.9% (10.0–36.0)
Data derived from a Phase I/Ib study (NCT02734615) nih.govnih.gov

On-treatment biopsies showed reductions in ER levels, with a trend towards an this compound dose response. nih.govnih.gov F-fluoroestradiol positron emission tomography (FES-PET) analysis in some patients demonstrated abrogation of FES-PET signal, indicating reduced ER binding. aacrjournals.org While preliminary data suggested activity, particularly in combination, further clinical development of this compound as a single treatment was terminated due to limited clinical potency. scienceopen.comclinicaltrialsarena.com

Eigenschaften

IUPAC Name

(E)-3-[4-[[2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-6-hydroxy-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3O4S/c1-25(27,28)20-12-15(26)5-9-18(20)24-23(19-10-6-16(29)13-21(19)33-24)32-17-7-2-14(3-8-17)4-11-22(30)31/h2-13,29H,1H3,(H,30,31)/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXNPGGVGZXKKI-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)C=CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)/C=C/C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2135600-76-7
Record name LSZ-102
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2135600767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LSZ-102
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LSZ-102
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y175XGX4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Lsz 102

Mechanism of Action as a Selective Estrogen Receptor Degrader (SERD)

LSZ-102 functions as a SERD by interacting with the estrogen receptor, primarily ERα. medchemexpress.comaacrjournals.orgmedchemexpress.comwikipedia.org This interaction leads to a conformational change in the receptor, which in turn facilitates its degradation through the cellular proteasome pathway. medchemexpress.comwikipedia.orgaacrjournals.orgjipbs.commdpi.com By promoting the degradation of ERα, this compound effectively reduces the cellular levels of the receptor and inhibits estrogen signaling. medchemexpress.comwikipedia.org

Estrogen Receptor Alpha (ERα) Binding Affinity and Selectivity

This compound demonstrates potent binding affinity for ERα. Research indicates an IC₅₀ value of 0.2 nM for this compound's binding to ERα. medchemexpress.comtargetmol.commedchemexpress.comcaymanchem.com This high affinity contributes to its effectiveness in targeting ERα-driven pathways. The compound is described as a selective estrogen receptor degrader, implying a preference for ERα over other related receptors, although detailed selectivity data compared to ERβ were not extensively provided in the search results. targetmol.comwikipedia.org However, some context suggests that ERα is the most prevalent form in breast tissue and is more frequently linked to breast cancer, making it a primary target. bioinformation.net

Data on ERα Binding Affinity:

CompoundTargetIC₅₀ (nM)
This compoundERα0.2

Downstream Cellular Effects of Estrogen Receptor Degradation by this compound

The degradation of ERα by this compound leads to several downstream cellular effects that are critical for its potential therapeutic activity, particularly in ERα-positive breast cancer.

Inhibition of Estrogen Receptor-Regulated Gene Transcription

Functional ERα acts as a ligand-activated transcription factor, regulating the expression of numerous genes involved in cell growth and proliferation. medchemexpress.comaacrjournals.orgnih.gov By reducing the levels of ERα through degradation, this compound effectively inhibits the transcription of these estrogen receptor-regulated genes. medchemexpress.comaacrjournals.orgaacrjournals.orgresearchgate.net In reporter assays using MCF-7 breast cancer cells expressing ERα, this compound demonstrated the ability to reduce 17β-estradiol-induced transcription with an IC₅₀ of 6 nM. caymanchem.com Furthermore, this compound effectively inhibits the estrogen-induced activation of the ERE-luciferase reporter, with an IC₅₀ of 0.3 nM. medchemexpress.comtargetmol.commedchemexpress.com This inhibition of gene transcription is a direct consequence of the reduced availability of functional ERα protein.

Data on Inhibition of Estrogen-Induced Transcription:

Assay TypeCell LineStimulusEndpointIC₅₀ (nM)
Reporter AssayMCF-7 (ERα expressing)17β-estradiol17β-estradiol-induced transcription6
ERE-luciferase ReporterMCF-7EstradiolActivation of ERE-luciferase reporter0.3

Impact on Estrogen-Dependent Cellular Proliferation in Cancer Models (e.g., MCF-7 cells)

Estrogen-dependent cellular proliferation is a hallmark of ERα-positive breast cancer. drugbank.com By degrading ERα and inhibiting ER-regulated gene transcription, this compound significantly impacts the proliferation of these cancer cells. Studies in MCF-7 cells, a widely used model for ERα-positive breast cancer, have shown robust inhibition of cell proliferation upon incubation with this compound. medchemexpress.comtargetmol.commedchemexpress.com The half inhibitory concentration (IC₅₀) for cell proliferation in MCF-7 cells treated with this compound is reported as 1.7 nM. medchemexpress.comtargetmol.commedchemexpress.comcaymanchem.com This demonstrates the potent antiproliferative effect of this compound in estrogen-dependent cancer models. This compound results in a decrease in cell proliferation in a dose-dependent manner. aacrjournals.org

Data on Inhibition of Cell Proliferation:

Cell LineEndpointIC₅₀ (nM)
MCF-7Cell Proliferation1.7

Preclinical Efficacy and Pharmacodynamics of Lsz 102

In Vitro Efficacy Studies

In vitro studies have characterized the effects of LSZ-102 on cell proliferation, ERα protein levels, and its synergistic activity in combination regimens using various ER-expressing cell lines. aacrjournals.orgresearchgate.net

Antiproliferative Activity against Wild-Type and Mutant Estrogen Receptor Alpha Expressing Cell Lines

This compound has demonstrated dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells, which express wild-type ERα, with an IC50 of 1.7 nM. medchemexpress.comcaymanchem.combiomol.com It also showed potent inhibition of MCF-7 cell growth with an IC50 of 0.7 nM in another study. google.com this compound did not affect the growth of ER- MDA-MB468 cells even at high concentrations (10 mM), suggesting its activity is dependent on the presence of ER. google.com

This compound is effective against both wild-type and mutant ERα. aacrjournals.orgresearchgate.net Specifically, it has shown efficacy in the setting of the ERα Y537S mutation in vitro. aacrjournals.orgresearchgate.net While expression of ERα Y537S resulted in a shift in the inhibition of cell proliferation when incubated with either this compound or fulvestrant (B1683766), the shift observed with this compound was less severe compared to fulvestrant. aacrjournals.orgresearchgate.net

Characterization of Estrogen Receptor Alpha Protein Downregulation in Cellular Models

This compound induces proteasome-mediated degradation of both wild-type and mutant ERα in MCF-7 cells. aacrjournals.orgresearchgate.net It has been shown to induce significant degradation of ERα after 24 hours when administered as a 10 μM solution to MCF-7 cells. medchemexpress.com this compound promotes ER degradation in MCF-7 cells comparably to fulvestrant at equivalent concentrations, whereas tamoxifen (B1202) showed no effect on ER degradation in these cells. google.com this compound induced a more pronounced level of ERα degradation than fulvestrant in the Y537S mutant MCF7 cells. aacrjournals.orgresearchgate.net

Evaluation of Synergistic Cellular Activity of this compound in Combination Regimens

Preclinical models have shown that this compound exhibits synergistic activity when combined with inhibitors of key pathways involved in endocrine resistance in ER+ breast cancer. onclive.comnih.gov

This compound has demonstrated synergistic activity with the CDK4/6 inhibitor ribociclib (B560063) in preclinical models of ER-positive breast cancer. aacrjournals.orgresearchgate.netonclive.comnih.gov The combination of this compound and ribociclib showed therapeutic efficacy in inhibitory studies. google.com In MCF-7 cells, the combination of this compound and ribociclib resulted in a synergy score of 3.8 in cell proliferation assays, strongly supporting the potential role of this combination for treating ER-positive breast cancer. google.com

Synergistic activity has also been observed with this compound in combination with the alpha-specific PI3K inhibitor alpelisib (B612111) in preclinical models of ER-positive breast cancer. aacrjournals.orgresearchgate.netonclive.comnih.gov

Synergism with Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors

In Vivo Efficacy Studies in Xenograft Models

In vivo studies using ER+ breast cancer xenograft models have further evaluated the efficacy of this compound. aacrjournals.orgtandfonline.comresearchgate.net Treatment with this compound in these models resulted in the inhibition of ERα regulated transcripts and a decrease in ERα protein levels. aacrjournals.orgresearchgate.net In an MCF-7 mouse xenograft model, this compound (20 mg/kg per day) reduced tumor volume. caymanchem.combiomol.com In the MCF7 xenograft model expressing the ERα Y537S mutation, this compound maintained activity, whereas fulvestrant showed reduced activity. aacrjournals.orgresearchgate.net this compound demonstrated single-agent efficacy in vivo and also exhibited combination efficacy when co-administered with the CDK4/6 inhibitor ribociclib and the alpha-specific PI3K inhibitor alpelisib in vivo. aacrjournals.orgresearchgate.net For instance, in the orthotopic MCF-7 breast cancer model in mice, single-agent treatments of this compound at 10 mg/kg QD resulted in a tumor growth inhibition (%DT/D€ of 10%. google.com Daily this compound treatment at 20 and 80 mg/kg regressed tumors in an MCF-7 xenograft model engineered to express the Y537S ER mutant. google.com

Here is a summary of some preclinical data points:

Study TypeModelEndpointThis compound ResultCitation
In vitroMCF-7 cells (WT ERα)Cell Proliferation IC501.7 nM medchemexpress.comcaymanchem.combiomol.com
In vitroMCF-7 cells (WT ERα)Cell Proliferation IC500.7 nM google.com
In vitroMCF-7 cells (WT & Mutant)ERα DegradationInduces proteasome-mediated degradation aacrjournals.orgresearchgate.net
In vitroMCF7 cells (Y537S mutant)ERα DegradationMore pronounced than fulvestrant aacrjournals.orgresearchgate.net
In vitroMCF-7 cellsSynergy with Ribociclib (Synergy Score)3.8 google.com
In vivoMCF-7 xenograftTumor Volume ReductionReduced tumor volume (20 mg/kg QD) caymanchem.combiomol.com
In vivoMCF-7 xenograft (Y537S)Anti-tumor activityMaintained activity aacrjournals.orgresearchgate.net
In vivoMCF-7 xenograftTumor Growth Inhibition (10 mg/kg QD)10% google.com

Tumor Growth Inhibition and Regression in Estrogen Receptor-Positive Breast Cancer Xenografts

This compound has demonstrated notable antitumor activity in preclinical models of ER+ breast cancer, including models harboring ESR1 mutations. aacrjournals.orgmedchemexpress.comresearchgate.netmedchemexpress.comglpbio.comgoogle.comcaymanchem.com In vivo studies utilizing ER+ breast cancer xenografts have shown that treatment with this compound leads to inhibition of tumor growth. aacrjournals.orgmedchemexpress.commedchemexpress.comglpbio.comcaymanchem.com For example, in an MCF-7 xenograft model, daily oral administration of this compound at 20 mg/kg resulted in significant tumor growth inhibition compared to the control group, leading to tumor stasis. medchemexpress.commedchemexpress.comglpbio.comcaymanchem.com The mean change in tumor volume for the this compound treated group relative to the control group was reported as 2.4% on day 48 (p<0.05). medchemexpress.commedchemexpress.comglpbio.com

This compound has shown effectiveness in both wild-type and ESR1 mutant settings in vitro and in vivo. aacrjournals.org In the MCF7 xenograft model, this compound maintained its activity in the presence of the ERα Y537S mutation, unlike fulvestrant, which showed reduced activity. aacrjournals.org Preclinical models have also shown that LSZ102 induced significant tumor regression. researchgate.netnih.govmdpi.com

Pharmacodynamic Assessment of Estrogen Receptor Alpha Degradation in Tumor Tissues

A primary pharmacodynamic effect of this compound is the induction of ERα degradation. aacrjournals.orgmedchemexpress.commedchemexpress.comglpbio.comgoogle.comaacrjournals.orgcaymanchem.comfrontiersin.org In vitro, this compound induces the proteasome-mediated degradation of both wild-type and mutant ERα in MCF-7 cells. aacrjournals.orgmedchemexpress.commedchemexpress.comglpbio.comgoogle.comcaymanchem.com Significant degradation of ERα was observed after 24 hours when MCF-7 cells were treated with a 10 µM solution of this compound. medchemexpress.commedchemexpress.comglpbio.com this compound demonstrated a more pronounced level of ERα degradation compared to fulvestrant in MCF7 cells with the Y537S mutation. aacrjournals.org

In vivo, treatment with this compound led to a decrease in ERα protein levels in ER+ breast cancer xenografts. aacrjournals.org Pharmacodynamic assessment via IHC analysis of paired biopsies in a clinical study indicated a trend towards dose-dependent ER degradation with single-agent this compound. nih.govunimi.it This effect on ER degradation did not appear to be altered by the combination with either ribociclib or alpelisib in this clinical evaluation. nih.govunimi.it

Combination Efficacy of this compound with Targeted Therapies in Preclinical Models

Preclinical studies have indicated synergistic activity when this compound is combined with inhibitors targeting key resistance pathways in ER+ breast cancer. nih.govaacrjournals.orgresearchgate.netgoogle.comaacrjournals.orgonclive.com this compound has shown synergistic activity with the CDK4/6 inhibitor ribociclib and the alpha-specific PI3K inhibitor alpelisib in preclinical models of ER-positive breast cancer. nih.govaacrjournals.orgresearchgate.netaacrjournals.orgonclive.com

In the orthotopic MCF-7 breast cancer model in mice, single-agent treatment with this compound at 10 mg/kg QD resulted in 10% tumor growth inhibition, while ribociclib at 75 mg/kg QD resulted in 19% tumor growth inhibition (%DT/DC). google.com The combination of this compound and ribociclib in this model induced a 28% tumor regression. google.com

Data Table: Tumor Growth Inhibition and Regression in Orthotopic MCF-7 Xenograft Model

Treatment RegimenDoseTumor Growth Inhibition (% DT/DC)Tumor Regression (%)
This compound (single agent)10 mg/kg QD10%0%
Ribociclib (single agent)75 mg/kg QD19%0%
This compound + Ribociclib (combination)10 mg/kg QD + 75 mg/kg QDNot specified28%

Note: Data derived from preclinical studies in the orthotopic MCF-7 breast cancer model in mice. google.com

Pharmacokinetic and Metabolic Characterization of Lsz 102

Oral Bioavailability Across Preclinical Species and Associated Factors

Preclinical studies have indicated that LSZ-102 exhibits oral bioavailability. researchgate.nettandfonline.comtandfonline.compatsnap.comnih.gov However, the oral bioavailability was found to be relatively low in several preclinical species, ranging from 7% to 33%. researchgate.nettandfonline.comtandfonline.compatsnap.comnih.gov This limited oral bioavailability has been associated with first-pass metabolism, particularly intestinal first-pass metabolism. researchgate.nettandfonline.comtandfonline.compatsnap.comnih.gov For instance, dosing of 3 mg/kg of this compound solution in male Sprague-Dawley rats resulted in 33% bioavailability. medchemexpress.com

Species-Dependent Metabolic Pathways

The metabolism of this compound demonstrates species-dependent differences, with distinct pathways predominating in human and rodent biological systems. researchgate.nettandfonline.comtandfonline.compatsnap.comnih.gov Studies using in vitro incubations with human and rat hepatocytes and intestinal S9 fractions, as well as analysis of plasma samples from human patients and rats dosed with [¹⁴C]this compound, have provided insights into these differences. researchgate.nettandfonline.comtandfonline.compatsnap.comnih.gov

In human biological systems, sulfation has been identified as a major metabolic pathway for this compound. researchgate.nettandfonline.comtandfonline.compatsnap.comnih.gov Sulphate metabolites were found to be the major components in human plasma, as well as in human hepatocytes and intestinal S9 fractions. researchgate.nettandfonline.comtandfonline.compatsnap.comnih.gov

In contrast to humans, glucuronidation was found to be the predominant metabolic pathway in rodent biological systems, specifically in rats. researchgate.nettandfonline.comtandfonline.compatsnap.comnih.gov Glucuronidation was predominant in rat plasma, hepatocytes, and intestinal S9 fractions. researchgate.nettandfonline.comtandfonline.compatsnap.comnih.gov Sulphation and glucuronidation are common metabolic pathways involving the transfer of a hydrophilic group, often to an alcohol or carboxylic acid moiety. taylorandfrancis.comtaylorandfrancis.com These reactions are catalyzed by sulfotransferase (SULT) and UDP-glucuronosyltransferase (UGT) enzymes, respectively. taylorandfrancis.comtaylorandfrancis.com

Sulfation as a Major Metabolic Pathway in Human Biological Systems

Role of Sulfotransferase (SULT) Enzymes in this compound Metabolism

This compound is metabolized by several human sulfotransferase (SULT) enzymes. researchgate.nettandfonline.comtandfonline.compatsnap.comnih.gov These enzymes are expressed in both the liver and the intestine. researchgate.nettandfonline.comtandfonline.compatsnap.comnih.gov The kinetics of the human SULT enzymes potentially involved in the metabolism of this compound have been characterized. researchgate.nettandfonline.comtandfonline.comnih.govresearcher.liferesearchgate.net The metabolism of this compound by a number of different SULTs suggests that drug-drug interactions resulting from the inhibition of a single SULT are unlikely. researchgate.nettandfonline.comtandfonline.comnih.govresearcher.liferesearchgate.netresearchgate.net

Identification and Pharmacological Activity Assessment of Major Metabolites (e.g., Sulphate M5, Glucuronide M4, M12)

Major human metabolites of this compound have been identified, including sulphate M5, glucuronide M4, and the secondary glucuronide/sulphate metabolite M12. researchgate.nettandfonline.comtandfonline.comnih.govresearcher.liferesearchgate.netresearchgate.net Despite the observed species difference in metabolism, these major human metabolites have shown no or weak pharmacological activity. researchgate.nettandfonline.comtandfonline.comnih.govresearcher.liferesearchgate.netresearchgate.net As phase II conjugative metabolites, they are not considered a toxicity risk. researchgate.nettandfonline.comtandfonline.comnih.govresearcher.liferesearchgate.netresearchgate.net

Investigation of Intestinal First-Pass Metabolism Effects

Investigations into the metabolism and first-pass effects of this compound have involved analyzing metabolites in human plasma samples after oral dosing to patients, rat plasma samples after oral dosing of [¹⁴C]this compound, and in vitro incubations with human and rat hepatocytes and intestinal S9 fractions. researchgate.nettandfonline.comtandfonline.comnih.govresearcher.liferesearchgate.netresearchgate.net The combined metabolism data in rats and humans provide supporting evidence for an extensive intestinal first-pass metabolism effect. researchgate.nettandfonline.comtandfonline.comnih.govresearcher.liferesearchgate.netresearchgate.net This effect occurs via sulfation in humans and glucuronidation in rats. researchgate.nettandfonline.comtandfonline.comnih.govresearcher.liferesearchgate.netresearchgate.net

Summary of Species-Dependent Metabolism

SpeciesPredominant Metabolic PathwayMajor Metabolites Identified (Human)
HumanSulfationSulphate M5, Glucuronide M4, M12
RatGlucuronidationGlucuronide M4 (predominant in rat plasma, hepatocytes, and intestinal S9) researchgate.nettandfonline.comtandfonline.comnih.govresearcher.liferesearchgate.netresearchgate.net

Note: While M4, M5, and M12 are identified as major human metabolites, glucuronidation leading to M4 is predominant in rats.

Pharmacological Activity of Major Metabolites

MetabolitePharmacological Activity
Sulphate M5No or weak activity
Glucuronide M4No or weak activity
Metabolite M12No or weak activity

Clinical Investigation of Lsz 102

Design and Methodology of Phase I/Ib Clinical Trials (e.g., NCT02734615)

The clinical investigation of LSZ-102 included a phase I/Ib, open-label, multinational, multicenter, dose-escalation study, identified as NCT02734615. nih.govnih.govmycancergenome.orgresearchgate.net This first-in-human trial aimed to evaluate this compound as a single agent and in combination with other targeted therapies in adult patients with advanced or metastatic ER-positive breast cancer. nih.govnih.govmycancergenome.org The study was designed with multiple arms to assess different treatment regimens. nih.govnih.govonclive.comclinicaltrialsarena.comonclive.com

Patient Population and Inclusion Criteria for Estrogen Receptor-Positive Breast Cancer

The patient population for the NCT02734615 study consisted of heavily pretreated adults diagnosed with histologically confirmed ER-positive breast cancer that was locally advanced or metastatic and had progressed on or after prior endocrine therapy. nih.govnih.govmycancergenome.org Eligible patients were required to be 18 years or older with an ECOG performance status of 0 or 1. onclive.com The study included patients with both pre- and postmenopausal status. onclive.com Patients with or without PIK3CA mutations were permitted to enroll. onclive.com

Study Arms and Regimens: this compound Monotherapy and Combination Approaches

The NCT02734615 trial was structured into three main arms to investigate this compound in different therapeutic contexts. nih.govonclive.comclinicaltrialsarena.comonclive.com Arm A evaluated this compound as a single agent. nih.govnih.govonclive.com Arm B investigated this compound in combination with a Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor. nih.govnih.govonclive.com Arm C assessed this compound in combination with a Phosphatidylinositol 3-Kinase Alpha (PI3Kα) inhibitor. nih.govnih.govonclive.com

Combination with Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors (e.g., Ribociclib (B560063)/LEE011)

In Arm B of the study, this compound was administered in combination with the CDK4/6 inhibitor ribociclib (LEE011). nih.govnih.govmycancergenome.orgclinicaltrialsarena.comonclive.com This combination was explored based on preclinical data suggesting synergistic activity between oral SERDs and CDK4/6 inhibitors in ER-positive breast cancer. onclive.com Ribociclib was administered on either a continuous schedule or a schedule of three weeks on and one week off. nih.gov

Combination with Phosphatidylinositol 3-Kinase Alpha (PI3Kα) Inhibitors (e.g., Alpelisib (B612111)/BYL719)

Arm C of the NCT02734615 trial evaluated this compound in combination with the PI3Kα inhibitor alpelisib (BYL719). nih.govnih.govmycancergenome.orgclinicaltrialsarena.comonclive.comaacrjournals.org Preclinical studies had also indicated synergistic activity between this compound and alpelisib in ER-positive breast cancer models. aacrjournals.org Alpelisib was administered with continuous dosing in this arm. nih.gov

Clinical Efficacy Outcomes and Preliminary Activity Assessments

Preliminary clinical activity was observed in the NCT02734615 study, particularly with the combination regimens. nih.govnih.govclinicaltrialsarena.com

Objective Response Rates (ORR) and Clinical Benefit Rates (CBR) in Treated Patient Cohorts

The study assessed objective response rates (ORR) and clinical benefit rates (CBR) as indicators of preliminary clinical activity. nih.govnih.gov In Arm A, evaluating this compound as a single agent, the ORR was 1.3%, and the CBR was 9.1%. nih.govonclive.comonclive.comnih.govtargetedonc.com In Arm B, the combination of this compound plus ribociclib demonstrated an ORR of 15.8% and a CBR of 35.5%. nih.govonclive.comonclive.comnih.govtargetedonc.com For Arm C, the combination of this compound with alpelisib showed an ORR of 5.4% and a CBR of 18.9%. nih.govonclive.comonclive.comnih.govtargetedonc.commdedge.com

A summary of the preliminary efficacy outcomes is presented in the table below:

Study ArmObjective Response Rate (ORR)Clinical Benefit Rate (CBR)
This compound Monotherapy (Arm A)1.3%9.1%
This compound + Ribociclib (Arm B)15.8%35.5%
This compound + Alpelisib (Arm C)5.4%18.9%

Correlation of Clinical Response with Estrogen Receptor Alpha Protein Reduction in Patient Biopsies

In a Phase I/Ib clinical study (NCT02734615) evaluating this compound as a monotherapy and in combination with ribociclib or alpelisib in patients with ER+ breast cancer, on-treatment biopsy ER reductions were observed. nih.govnih.govunimi.itresearchgate.netaacrjournals.org Data from this study indicated a trend toward an this compound dose response regarding the reduction of estrogen receptor alpha protein in patient biopsies. nih.govnih.govunimi.itresearchgate.netaacrjournals.org

Preliminary clinical activity was noted in the combination arms of the study, particularly with ribociclib. nih.govnih.govunimi.itaacrjournals.org Objective response rates (ORR) and clinical benefit rates (CBR) were reported for the different treatment arms in the Phase I study. nih.govnih.govresearchgate.netaacrjournals.org

Treatment ArmPatient Count (n)Objective Response Rate (95% CI)Clinical Benefit Rate (95% CI)
This compound Monotherapy771.3% (0.0–7.0)7.8% (2.9–16.2)
This compound + Ribociclib7816.9% (9.3–27.1)35.1% (24.5–46.8)
This compound + Alpelisib437.0% (1.5–19.1)20.9% (10.0–36.0)

Data derived from a Phase I study (NCT02734615) in heavily pretreated adults with histologically confirmed ER-positive breast cancer and prior disease progression. nih.govnih.govresearchgate.netaacrjournals.org

Analysis of Pharmacokinetic Profiles in Human Subjects

Analysis of the pharmacokinetic profile of this compound in human subjects indicated that exposure to the compound was slightly greater than dose proportional. nih.govnih.govresearchgate.netaacrjournals.org Investigations into the metabolism of this compound in humans revealed that sulphate metabolites were the major components found in human plasma. patsnap.comtandfonline.com These studies provided supporting evidence for an extensive intestinal first-pass metabolism effect via sulphation in humans. patsnap.comtandfonline.com this compound was found to be metabolized by several human sulfotransferase (SULT) enzymes present in the liver and intestine. tandfonline.com Despite observed species differences in metabolism compared to rats, the major human metabolites, including sulphate M5, glucuronide M4, and secondary glucuronide/sulphate metabolite M12, demonstrated no or weak pharmacological activity. patsnap.comtandfonline.com

Current Development Status and Factors Influencing Discontinuation of Clinical Trials

As of October 2021, the Phase I/Ib clinical trial (NCT02734615) investigating this compound was terminated by the sponsor, Novartis. clinicaltrialsarena.comdrugbank.commycancergenome.org The decision was made to discontinue further development of this compound. nih.govunimi.it Factors influencing the discontinuation included limited clinical potency observed when this compound was used as a single treatment. scienceopen.com Further development was also discontinued (B1498344) owing to commercial considerations when compared to other competing compounds under development that showed early signs of complete ER antagonism and enhanced potency. scienceopen.com this compound was among several oral SERDs with an acrylic acid side chain that were discontinued as they did not demonstrate comparable or higher efficacy when compared to fulvestrant (B1683766). nih.gov

Q & A

Q. How can researchers optimize this compound’s therapeutic index in early-stage trials?

  • Methodological Answer : Conduct toxicity screens in primary human hepatocytes and cardiac organoids. Use PK-guided dose escalation in Phase I to balance efficacy (ERα degradation) and safety (off-target effects). Leverage pharmacogenomics to identify patient subgroups with favorable metabolic profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.